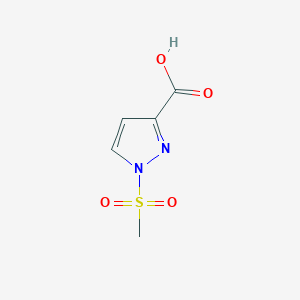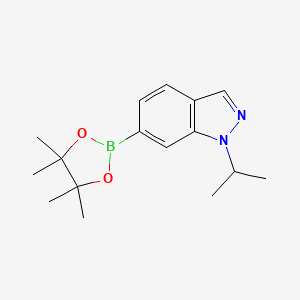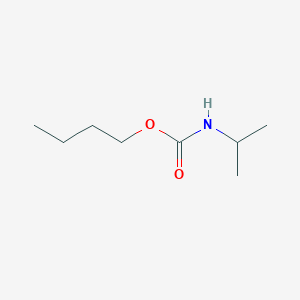
Butyl propan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl propan-2-ylcarbamate is an organic compound that belongs to the carbamate family. It is a derivative of carbamic acid and is characterized by the presence of a butyl group and a propan-2-yl group attached to the carbamate moiety. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl propan-2-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of butylamine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired carbamate product. Another method involves the use of carbon dioxide and butylamine in the presence of a catalyst to form the carbamate.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale reactions involving the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial production also involves rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Butyl propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butyl or propan-2-yl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl propan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of butyl propan-2-ylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent stimulation of cholinergic synapses. This mechanism is similar to other carbamate compounds and is utilized in various pharmacological applications.
Comparison with Similar Compounds
Similar Compounds
Iodopropynyl butylcarbamate: A widely used preservative with antifungal properties.
tert-Butyl 4-anilinopiperidine-1-carboxylate: An intermediate in the synthesis of fentanyl and related compounds.
Uniqueness
Butyl propan-2-ylcarbamate is unique due to its specific structural features and versatile applications. Unlike iodopropynyl butylcarbamate, which is primarily used as a preservative, this compound has broader applications in organic synthesis and pharmaceuticals. Its ability to act as a protecting group for amines and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
18312-36-2 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
butyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-6-11-8(10)9-7(2)3/h7H,4-6H2,1-3H3,(H,9,10) |
InChI Key |
JMEJUPWADBAAIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)
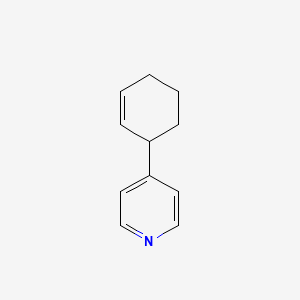
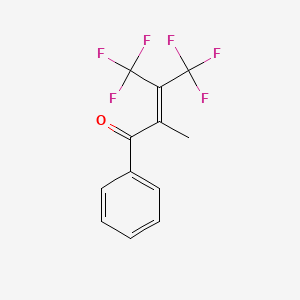
![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)
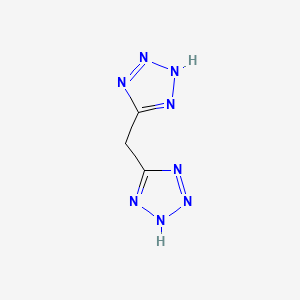
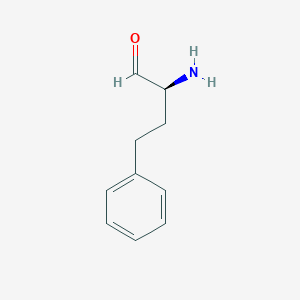
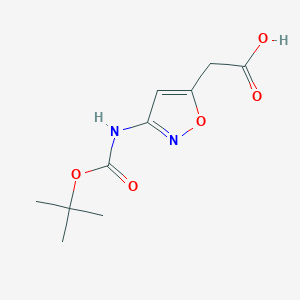
![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)
![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
